molecular formula C14H11BF3NO3 B1387945 (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-42-4

(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1387945
CAS No.: 913835-42-4
M. Wt: 309.05 g/mol
InChI Key: GMSZJSZMTXJQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a carbamoyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the recovery and recycling of the palladium catalyst can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carbamoyl group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

  • (4-((2-Fluorophenyl)carbamoyl)phenyl)boronic acid
  • (4-((2-Methylphenyl)carbamoyl)phenyl)boronic acid
  • **(4-((2-Chlorophenyl)carbamoyl

Properties

IUPAC Name

[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)11-3-1-2-4-12(11)19-13(20)9-5-7-10(8-6-9)15(21)22/h1-8,21-22H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSZJSZMTXJQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660267
Record name (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-42-4
Record name B-[4-[[[2-(Trifluoromethyl)phenyl]amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[2-(Trifluoromethyl)phenyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-((2-(Trifluoromethyl)phenyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.